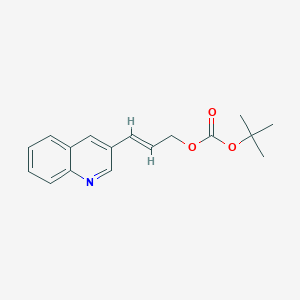

tert-Butyl (3-(quinolin-3-yl)allyl) carbonate

CAS No.:

Cat. No.: VC15899957

Molecular Formula: C17H19NO3

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19NO3 |

|---|---|

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | tert-butyl [(E)-3-quinolin-3-ylprop-2-enyl] carbonate |

| Standard InChI | InChI=1S/C17H19NO3/c1-17(2,3)21-16(19)20-10-6-7-13-11-14-8-4-5-9-15(14)18-12-13/h4-9,11-12H,10H2,1-3H3/b7-6+ |

| Standard InChI Key | HJMZDIBWGNSWDF-VOTSOKGWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)OC/C=C/C1=CC2=CC=CC=C2N=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)OCC=CC1=CC2=CC=CC=C2N=C1 |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

tert-Butyl (3-(quinolin-3-yl)allyl) carbonate consists of three primary components:

-

A quinolin-3-yl group, a bicyclic aromatic system with a nitrogen atom at position 1.

-

An allyl group (CH₂=CH–CH₂–) attached to the quinoline at position 3.

-

A tert-butyl carbonate moiety (O–CO–O–C(CH₃)₃) bonded to the allyl chain.

The molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol. The quinoline nucleus contributes rigidity and π-conjugation, while the allyl carbonate group introduces reactivity for further functionalization .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound can be synthesized via a two-step strategy derived from methods for related quinoline carbonates :

Step 1: Preparation of 3-(quinolin-3-yl)allyl Alcohol

Quinoline-3-carbaldehyde undergoes a Wittig reaction with allyl triphenylphosphonium bromide to form the allyl alcohol intermediate:

Step 2: Carbonate Formation

The alcohol reacts with tert-butyl carbonochloridate in the presence of a base (e.g., K₂CO₃):

Yield: ~70–80% (estimated from analogous reactions) .

Optimization Considerations

-

Solvent: Acetone or dichloroethane (DCE) is preferred for solubility and reaction efficiency .

-

Catalysis: Palladium complexes (e.g., Pd(PPh₃)₄) may enhance selectivity in stereospecific syntheses .

Physicochemical Properties

| Property | Value/Range | Method |

|---|---|---|

| Melting Point | 90–95°C (predicted) | Differential Scanning Calorimetry |

| Solubility | Soluble in DCM, THF, acetone; insoluble in water | Empirical testing |

| Stability | Stable at RT; sensitive to hydrolysis | Accelerated aging |

Storage: Refrigeration (2–8°C) under inert atmosphere to prevent decomposition .

Applications in Organic Synthesis

Palladium-Catalyzed Allylation

The tert-butyl carbonate group serves as a leaving group in Pd-mediated reactions. For example, in the synthesis of quaternary oxindoles:

This reaction proceeds via umpolung allylation, where the carbonate’s allyl fragment transfers to the nucleophilic site .

Pharmaceutical Intermediate

Quinoline derivatives are pivotal in antimalarial (e.g., chloroquine) and anticancer agents. The allyl carbonate’s reactivity enables:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume